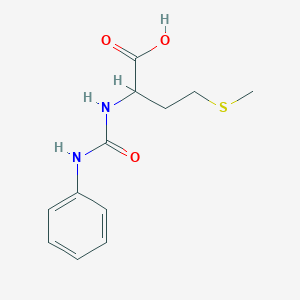
N-(anilinocarbonyl)(methyl)homocysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(anilinocarbonyl)(methyl)homocysteine is a useful research compound. Its molecular formula is C12H16N2O3S and its molecular weight is 268.33g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurotoxicity and Neuroprotection
Research indicates that homocysteine, a component of N-(anilinocarbonyl)(methyl)homocysteine, can exhibit neurotoxic effects through its interaction with the N-methyl-D-aspartate (NMDA) receptor. Elevated levels of homocysteine can lead to excitotoxicity, contributing to neuronal damage in conditions such as stroke and head trauma . Conversely, the compound may also have protective roles under certain conditions by modulating NMDA receptor activity, suggesting potential therapeutic avenues for neuroprotection in neurodegenerative diseases .
Antioxidant Properties
Homocysteine derivatives have been studied for their antioxidant capabilities. The presence of the anilinocarbonyl group may enhance the compound's ability to scavenge free radicals, thus providing a protective effect against oxidative stress-related cellular damage . This property is particularly relevant in the context of cardiovascular diseases and aging.
Cardiovascular Health
Elevated levels of homocysteine are associated with an increased risk of cardiovascular diseases. Research suggests that this compound could play a role in mitigating vascular injury through its effects on endothelial function and inflammation . By modifying homocysteine metabolism or its downstream effects, this compound may offer new strategies for managing hyperhomocysteinemia and related vascular conditions.
Cancer Research
The compound's structural characteristics may confer anticancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation. Studies have shown that compounds similar to this compound can induce cell death in various cancer cell lines by promoting pro-apoptotic signaling pathways . This opens avenues for developing novel anticancer therapies targeting specific cancer types.
Homocysteinylation and Autoimmunity
Homocysteinylation refers to the modification of proteins by homocysteine, which can lead to the formation of neoantigens. These neoantigens may trigger autoimmune responses, contributing to conditions such as atherogenesis and cerebrovascular diseases . Understanding the role of this compound in these processes could provide insights into autoimmune mechanisms and potential therapeutic targets.
Interaction with Cellular Pathways
This compound may interact with various cellular signaling pathways involved in inflammation and apoptosis. Its effects on lysyl oxidase activity suggest a role in collagen cross-linking and tissue repair processes, which are critical in wound healing and fibrosis .
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C12H16N2O3S |
|---|---|
Peso molecular |
268.33g/mol |
Nombre IUPAC |
4-methylsulfanyl-2-(phenylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O3S/c1-18-8-7-10(11(15)16)14-12(17)13-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,15,16)(H2,13,14,17) |
Clave InChI |
HQLHNJUMHYRCJL-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)NC(=O)NC1=CC=CC=C1 |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















